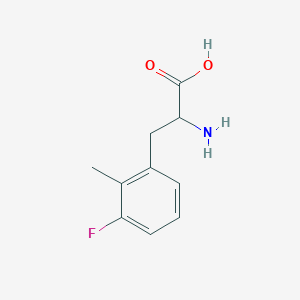

2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid” is a compound with the CAS Number 377083-80-2 . It has a molecular weight of 182.19 . The IUPAC name for this compound is 3-(3-fluoro-2-methylphenyl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Automated Production of PET Radiopharmaceuticals

One of the significant applications involves the automated synthesis of a radiopharmaceutical, specifically targeting the sphingosine-1 phosphate receptor 1 (S1P1) for PET imaging. The compound "3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid" was developed for this purpose, showcasing the potential of fluoro-methylphenylpropanoic acid derivatives in neuroimaging and drug development for neurodegenerative diseases (Luo et al., 2019).

Enantioseparation of Isomeric Compounds

Research on enantioseparation of 2-(methylphenyl)propanoic acids, including the close relatives of the targeted compound, has demonstrated the importance of these substances in pharmaceuticals. Techniques such as countercurrent chromatography have been employed to achieve high purity enantioseparation, which is crucial for the development of stereospecific drugs (Jin et al., 2020).

Polymorphism and Structural Studies

Studies on amino alcohol salts with quinaldinate have provided insights into the structural behavior of compounds related to 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid. These investigations into hydrogen bonding and polymorphism expand our understanding of the solid-state properties of such compounds, which can influence their pharmaceutical applications (Podjed & Modec, 2022).

Radiolabeling and Biological Evaluation for Brain Tumor Imaging

The synthesis and biological evaluation of fluorinated derivatives of amino acids, including those resembling the core structure of the compound , have been explored for potential PET radioligands in imaging brain tumors. These developments underscore the application of such compounds in oncology, particularly in non-invasive diagnostics and treatment monitoring (Yu et al., 2010).

Functional Modification of Polymers

Another area of application involves the modification of hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid derivatives. Such modifications aim to enhance the biomedical properties of polymers, demonstrating the versatility of fluoro-methylphenylpropanoic acid derivatives in material science and biomedical engineering (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXNGJQJNNNKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)

![4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2535950.png)

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)